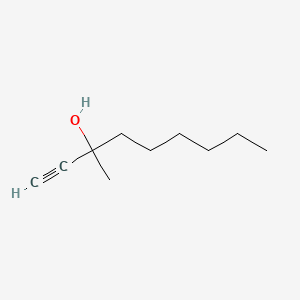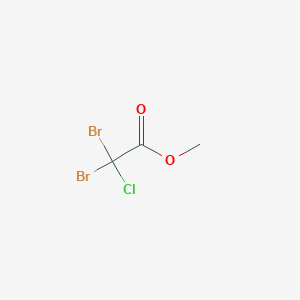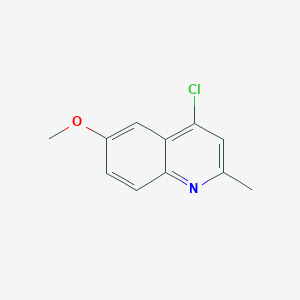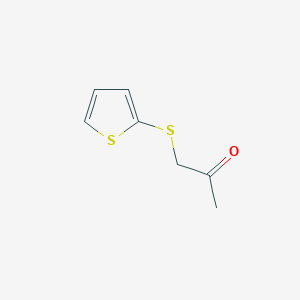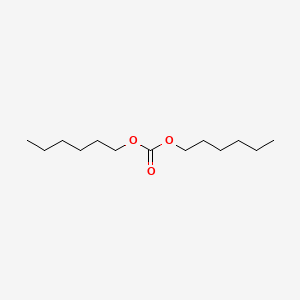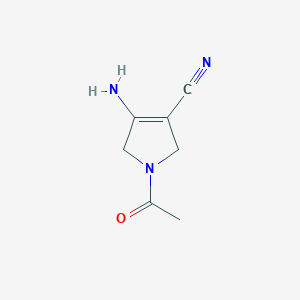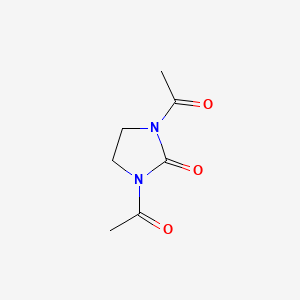
5-Isobutylcyclohexane-1,3-dione
Vue d'ensemble
Description
5-Isobutylcyclohexane-1,3-dione is a cyclic β-diketone with the chemical formula C10H16O2 . It has a molecular weight of 168.24 . The IUPAC name for this compound is 5-isobutyl-1,3-cyclohexanedione .
Molecular Structure Analysis
The molecular structure of 5-Isobutylcyclohexane-1,3-dione consists of a six-membered ring with two ketone groups (aliphatic) and an isobutyl group attached . The InChI code for this compound is 1S/C10H16O2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h7-8H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
5-Isobutylcyclohexane-1,3-dione is a solid at room temperature . It has a boiling point of 125-129°C . This compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Polymer Science Applications
The study by Jean-Pierre Latere Dwan'isa et al. (2003) discusses the synthesis and characterization of random copolyesters from ε-caprolactone and 2-oxepane-1,5-dione, achieved through the Baeyer−Villiger oxidation of 1,4-cyclohexanedione. This research highlights the potential of such derivatives in creating semicrystalline copolymers with specific thermal properties, applicable in materials science and engineering (Dwan'isa, Lecomte, Dubois, & Jerome, 2003).
Organic Synthesis and Medicinal Chemistry
A study by Samuel Martinez-Erro et al. (2017) identifies 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione as an electrophilic iodinating agent, showcasing its utility in the selective synthesis of α-iodinated carbonyl compounds from allylic alcohols. This finding is crucial for synthetic organic chemistry, especially in the functionalization of molecules for pharmaceutical purposes (Martinez-Erro, Bermejo Gómez, Vázquez-Romero, Erbing, & Martín‐Matute, 2017).
Chemosensors for Metal Ions
The research by A. Subhasri and C. Anbuselvan (2014) on the synthesis of intramolecular charge transfer (ICT) chromophores as chemosensors demonstrates the application of cyclohexane-1,3-dione derivatives in detecting metal ions like Co2+. These findings are significant for environmental monitoring and bioanalytical chemistry, indicating the role of such derivatives in developing sensitive and selective chemosensors (Subhasri & Anbuselvan, 2014).
Heterocycles Synthesis
D. Sharma, Manish Kumar, and P. Das (2020) provide a comprehensive review of the applications of cyclohexane-1,3-dione derivatives in synthesizing six-membered oxygen-containing heterocycles. These compounds are pivotal in producing bioactive molecules with potential anti-viral, anti-bacterial, and anti-cancer properties, underscoring their importance in medicinal chemistry and drug development (Sharma, Kumar, & Das, 2020).
Safety And Hazards
5-Isobutylcyclohexane-1,3-dione is classified as a Category 3 flammable liquid according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation (Category 2), serious eye damage (Category 1), and respiratory irritation (Category 3) . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-(2-methylpropyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNQODXUTPLCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371519 | |
| Record name | 5-Isobutylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isobutylcyclohexane-1,3-dione | |
CAS RN |
57641-95-9 | |
| Record name | 5-Isobutylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57641-95-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



